Ferrous Bisglycinate is an iron amino acid chelate, a compound formed by the chelation of iron with the amino acid glycine. [] It is considered a novel iron supplement with improved bioavailability and reduced gastrointestinal side effects compared to traditional iron salts like ferrous sulfate. [, ] It is classified as a nutritional supplement and is primarily studied for its role in addressing iron deficiency and anemia. [, ] Research exploring its potential benefits extends to various populations, including pregnant women, children, and individuals with chronic kidney disease. [, , ]
Ferrous bisglycinate is synthesized from glycine and ferrous salts, such as ferrous sulfate or reduced iron, often in the presence of stabilizing agents like citric acid. The compound is classified as an organic low-molecular-weight compound and is particularly noted for its application in nutritional supplements and food fortification due to its favorable absorption characteristics compared to other iron sources .
The synthesis of ferrous bisglycinate can be achieved through several methods, primarily involving the reaction of glycine with ferrous salts. Two notable methods include:
The molecular structure of ferrous bisglycinate features a central ferrous ion coordinated by two glycine molecules. This results in a five-membered heterocyclic ring structure, which is essential for its chelation properties.
Ferrous bisglycinate undergoes various chemical reactions that are significant for its stability and bioavailability:
The mechanism by which ferrous bisglycinate exerts its effects involves several key processes:
Ferrous bisglycinate exhibits several notable physical and chemical properties:
Ferrous bisglycinate has various applications across different fields:
Iron deficiency represents one of the most pervasive nutritional disorders worldwide, affecting approximately 2 billion people globally [1]. The condition manifests along a continuum from depleted iron stores (non-anemic iron deficiency) to iron deficiency anemia (IDA), which accounts for nearly 50% of all anemia cases [2] [3]. According to recent epidemiological data, the global prevalence of anemia reached 24.3% in 2021, equivalent to 1.92 billion affected individuals [3] [6]. Vulnerable populations demonstrate disproportionate susceptibility: approximately 42.6% of children aged 6-59 months and 30-40% of pregnant women in resource-limited regions experience IDA [1] [3]. The consequences extend beyond hematological parameters, including impaired neurocognitive development in children, reduced work capacity in adults, and increased risks of maternal-fetal morbidity and mortality [1] [3] [6].
Traditional inorganic iron salts (ferrous sulfate, fumarate, and gluconate) have constituted first-line interventions for decades despite significant pharmacological limitations. Their bioavailability remains constrained (typically <20% absorption efficiency), necessitating high therapeutic doses (50-200 mg elemental iron daily) to overcome poor absorption [1] [3]. This inefficiency creates a physiological paradox: unabsorbed iron accumulates in the gastrointestinal lumen, where it induces oxidative stress and irritates mucosal tissues [3] [6]. Consequently, 25-40% of recipients experience dose-dependent gastrointestinal adverse effects including nausea, epigastric discomfort, and constipation [1] [8]. Additionally, unabsorbed iron potentially alters colonic microbiota diversity, favoring enteropathogen proliferation and low-grade intestinal inflammation [3] [9]. These limitations collectively impair treatment adherence and efficacy, perpetuating iron deficiency despite therapeutic intervention [1].
Amino acid-chelated minerals represent a bioinspired approach to mineral delivery, mimicking naturally occurring complexes found in biological systems. Ferrous bisglycinate emerged as a structurally advanced iron-amino acid chelate designed to overcome absorption barriers inherent to inorganic salts [1] [4]. Its development leveraged principles of coordination chemistry: glycine (the smallest amino acid) forms stable, neutral-charge complexes with ferrous iron (Fe²⁺) through covalent and coordinate covalent bonds [1] [8]. This configuration protects the iron core from luminal antagonists while exploiting amino acid transport pathways [7]. Albion Laboratories pioneered ferrous bisglycinate (trademarked as Ferrochel®), which received Generally Recognized As Safe (GRAS) designation from the U.S. Food and Drug Administration for food fortification and supplementation [4] [8]. The compound's stability, absorption efficiency, and physiological regulation represent a paradigm shift in iron nutrition therapeutics [1] [4].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3